Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate
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Overview
Description
This compound contains several functional groups including an ester group (ethoxycarbonyl), an amine group, a cyclopentyl group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the cyclopentyl group might be introduced via a cyclization reaction . The amine group could potentially be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The amine group could act as a nucleophile in substitution or addition reactions. The ester group could undergo hydrolysis, aminolysis, or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an ester group could make this compound polar and potentially soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Biological Activities
- Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate is used in the chemical synthesis of various compounds, including pyridines, pyrimidines, and aminopterin analogues. These compounds have been studied for their potential biological activities, such as their impact on human leukemic cells and murine cells in tissue culture (Su et al., 1988).
Versatile Intermediate in Heterocycle Synthesis
- The compound serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, which are important in pharmaceutical and agricultural chemistry (Honey et al., 2012).
Biosynthesis Studies
- It is utilized in studies investigating the biosynthesis of ethylene from methionine, providing insights into microbial metabolism and potential applications in biotechnology (Billington et al., 1979).
Antioxidant Properties
- Research into the antioxidant properties of certain derivatives of this compound has been conducted, highlighting its potential in the development of new antioxidants (Stanchev et al., 2009).
NMR Studies and Structural Analysis
- The compound is employed in optimized isotopic labelling strategies for NMR studies of high molecular weight proteins, aiding in protein structural analysis (Ayala et al., 2012).
Corrosion Inhibition
- Research has been conducted on its derivatives for corrosion inhibition efficiency, demonstrating potential applications in materials science (Djenane et al., 2019).
Growth Regulation in Plants
- Studies on the growth-regulating activity of its derivatives on soybean plants have been carried out, indicating possible agricultural applications (Stanchev et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)cyclopentyl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-3-24-18(22)11-10-17(21)20-14-19(12-4-5-13-19)15-6-8-16(23-2)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSJIRVUWIRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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